REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O:13][CH3:14])=[O:6])=[N+]=[N-]>CO.Cl.[Pd]>[NH2:1][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O:13][CH3:14])=[O:6]
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Name
|
|
Quantity
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3.54 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC(=O)C1=C(C=CC=C1)OC
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Name
|
|
Quantity
|
1328 mL
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Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
9 mL
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Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
943 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
at ambient temperature
|
Type
|
FILTRATION
|
Details
|
Filter the catalyst off through a pad of celite
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Type
|
CONCENTRATION
|
Details
|
concentrate the filtrate in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(=O)C1=C(C=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.74 g | |
YIELD: CALCULATEDPERCENTYIELD | 122.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |